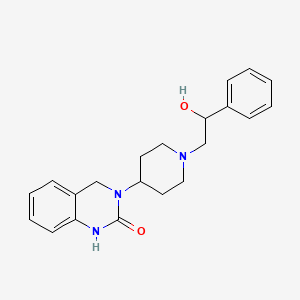![molecular formula C22H25N B8565105 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 101846-83-7](/img/structure/B8565105.png)
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- is an organic compound that features a tert-butylphenyl group and a naphthalenylmethyl group attached to a methanamine backbone
Vorbereitungsmethoden
The synthesis of 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl chloride and naphthalen-1-ylmethanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane, and the reaction is typically catalyzed by a base such as triethylamine.
Procedure: The 4-tert-butylbenzyl chloride is added dropwise to a solution of naphthalen-1-ylmethanamine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- can be compared with similar compounds such as:
1-(4-tert-Butylphenyl)methanamine: Lacks the naphthalenylmethyl group, resulting in different chemical and biological properties.
Naphthalen-1-ylmethanamine: Lacks the tert-butylphenyl group, leading to variations in reactivity and applications.
4-tert-Butylphenyl derivatives: Compounds with different substituents on the phenyl ring, which can affect their chemical behavior and uses.
Eigenschaften
CAS-Nummer |
101846-83-7 |
|---|---|
Molekularformel |
C22H25N |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine |
InChI |
InChI=1S/C22H25N/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19/h4-14,23H,15-16H2,1-3H3 |
InChI-Schlüssel |
ADAIQTYPTRBLCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[4-(dimethylamino)phenyl]-](/img/structure/B8565045.png)


![6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol](/img/structure/B8565054.png)
![4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)





